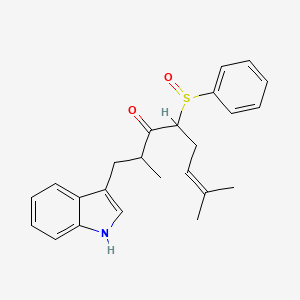
4-(Benzenesulfinyl)-1-(1H-indol-3-yl)-2,7-dimethyloct-6-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfinyl)-1-(1H-indol-3-yl)-2,7-dimethyloct-6-en-3-one is a complex organic compound that features both indole and benzenesulfinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfinyl)-1-(1H-indol-3-yl)-2,7-dimethyloct-6-en-3-one typically involves multi-step organic reactions. One common method is the Fischer Indole Synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . This method can be adapted to introduce the benzenesulfinyl group and the specific side chains required for the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer Indole Synthesis for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and solvents that are easily recyclable would be considered to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfinyl)-1-(1H-indol-3-yl)-2,7-dimethyloct-6-en-3-one can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, converting it to a simpler indole derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Lewis acids such as aluminum chloride (AlCl3) can facilitate electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfinyl group would yield a sulfone derivative, while reduction would yield a simpler indole compound.
Scientific Research Applications
4-(Benzenesulfinyl)-1-(1H-indol-3-yl)-2,7-dimethyloct-6-en-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfinyl)-1-(1H-indol-3-yl)-2,7-dimethyloct-6-en-3-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzenesulfinyl group can also influence the compound’s reactivity and binding affinity. These interactions can affect cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1H-indol-3-yl)acetaldehyde: Another indole derivative with different functional groups.
Indole-3-butyric acid: A plant hormone with an indole structure.
1H-Indole-3-acetic acid: A naturally occurring plant hormone.
Uniqueness
4-(Benzenesulfinyl)-1-(1H-indol-3-yl)-2,7-dimethyloct-6-en-3-one is unique due to the presence of both benzenesulfinyl and indole groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61755-25-7 |
|---|---|
Molecular Formula |
C24H27NO2S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-(benzenesulfinyl)-1-(1H-indol-3-yl)-2,7-dimethyloct-6-en-3-one |
InChI |
InChI=1S/C24H27NO2S/c1-17(2)13-14-23(28(27)20-9-5-4-6-10-20)24(26)18(3)15-19-16-25-22-12-8-7-11-21(19)22/h4-13,16,18,23,25H,14-15H2,1-3H3 |
InChI Key |
XGDQHLOHWYCBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)C(=O)C(CC=C(C)C)S(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















